molecular formula C17H25BrN4O5S B2869413 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(dimethylamino)propyl)oxalamide CAS No. 874806-18-5

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(dimethylamino)propyl)oxalamide

Cat. No. B2869413
CAS RN: 874806-18-5
M. Wt: 477.37
InChI Key: UUMCGNLWIOUSFA-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains an oxazolidin-2-one group, which is a type of heterocyclic compound. This group is often found in various pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the oxazolidin-2-one group might be expected to undergo reactions typical of other similar heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Some properties, such as its solubility, melting point, and boiling point, could be predicted based on its structure .

Scientific Research Applications

Synthesis and Chemical Properties

Oxazolidin-2-ones serve as versatile intermediates in organic synthesis. For instance, Marcantoni et al. (2002) demonstrated the allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, highlighting their utility in stereoselective synthesis processes (Marcantoni, Mecozzi, & Petrini, 2002). This research underscores the importance of oxazolidin-2-one derivatives in constructing complex molecular architectures with precise stereocontrol.

Biological Activities

Oxazolidin-2-one derivatives have been evaluated for various biological activities. For example, the design and synthesis of novel compounds incorporating the oxazolidin-2-one motif have led to the identification of potent and selective aldose reductase inhibitors, suggesting potential therapeutic applications in managing diabetic complications (Ali et al., 2012). This highlights the potential of oxazolidin-2-one derivatives in the development of new drugs targeting specific enzymes involved in disease pathogenesis.

Antimicrobial Properties

Oxazolidinones are well-known for their antimicrobial properties. Zurenko et al. (1996) described the in vitro activities of novel oxazolidinone antibacterial agents, emphasizing their effectiveness against a wide range of clinically important pathogens (Zurenko et al., 1996). This research area is particularly relevant, as it showcases the potential of oxazolidin-2-one derivatives in addressing the growing concern of antibiotic resistance.

Chiral Discrimination in NMR

In the realm of analytical chemistry, oxazolidin-2-one derivatives have been utilized for chiral discrimination in NMR studies. Ema et al. (2007) explored the use of bifunctional macrocycles incorporating oxazolidin-2-one units for enantiomeric separation in NMR spectroscopy, demonstrating their effectiveness in distinguishing chiral molecules (Ema, Tanida, & Sakai, 2007). This application is crucial for the structural elucidation and purity assessment of chiral pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without specific information about its biological activity, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific toxicity data or safety studies for this compound, it’s difficult to provide accurate information on its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, optimizing its synthesis, or studying its physical and chemical properties in more detail .

properties

IUPAC Name

N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[3-(dimethylamino)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN4O5S/c1-21(2)9-3-8-19-16(23)17(24)20-12-15-22(10-11-27-15)28(25,26)14-6-4-13(18)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMCGNLWIOUSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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